N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine
Beschreibung
Eigenschaften
Molekularformel |
C19H23N3 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C19H23N3/c1-17-7-9-19(10-8-17)16-21-11-13-22(14-12-21)20-15-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15+ |
InChI-Schlüssel |
IYLYIQZUZPGQNN-HMMYKYKNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3 |
Löslichkeit |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Conventional Alkylation
Piperazine hydrochloride reacts with 4-methylbenzyl chloride in ethanol at 65°C for 12–24 hours. The use of piperazine hydrochloride prevents dibenzylation, yielding 84–85% of the monobenzylated product. After cooling, the dihydrochloride salt is treated with NaOH (pH > 12) and extracted with chloroform to isolate the free base.
Reaction Conditions
Microwave-Assisted Alkylation
Microwave irradiation enhances reaction efficiency, reducing time to 30–60 minutes and increasing yields to 95–96%. This method minimizes side products like 1,4-dibenzylpiperazine (DBZP).
Schiff Base Formation via Condensation
The free amine group of 4-(4-methylbenzyl)piperazine undergoes condensation with benzaldehyde to form the target Schiff base.
Standard Condensation Protocol
A mixture of 4-(4-methylbenzyl)piperazine (1.0 eq) and benzaldehyde (1.2 eq) in ethanol is refluxed for 3–5 hours. Piperidine or acetic acid is often added catalytically to accelerate imine formation. The product precipitates upon cooling and is recrystallized from ethanol.
Reaction Conditions
Solvent-Free and Dehydrating Conditions
Toluene with molecular sieves (4Å) enables azeotropic water removal, improving yields to 85–90%. This method is preferred for moisture-sensitive aldehydes.
Alternative Synthetic Strategies
One-Pot Synthesis
A simplified one-pot procedure combines piperazine, 4-methylbenzyl chloride, and benzaldehyde in a sequential reaction. Piperazine hydrochloride is first alkylated, followed by in-situ Schiff base formation without isolating the intermediate. Yields reach 75–80% under microwave conditions.
Flow Reactor Systems
Continuous flow reactors with supported metal catalysts (e.g., Pd/C) enhance scalability and reduce reaction times to <1 hour.
Analytical Characterization
Spectral Data
Purity and Yield Optimization
| Method | Purity (HPLC) | Yield |
|---|---|---|
| Conventional | 95% | 85% |
| Microwave | 98% | 95% |
| Solvent-Free | 97% | 90% |
Challenges and Side Reactions
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Pain Management
Recent studies indicate that derivatives of piperazine, including N-benzylidene-4-(4-methylbenzyl)-1-piperazinamine, exhibit significant affinity for sigma-1 receptors (σ1R), which are implicated in modulating nociceptive signaling. Research has shown that certain benzylpiperazine derivatives can act as selective antagonists at σ1R, leading to potential applications in pain management. For instance, a study highlighted the development of new benzylpiperazine derivatives that demonstrated antinociceptive effects in preclinical models of inflammatory and neuropathic pain without causing sedation or impairing locomotor functions . This suggests that N-benzylidene-4-(4-methylbenzyl)-1-piperazinamine could be explored further as a candidate for chronic pain therapies.
Antibacterial Properties
In addition to its analgesic potential, this compound has been evaluated for its antibacterial properties. A related class of piperazine hybridized compounds has shown promising results against resistant bacterial strains, particularly Pseudomonas aeruginosa. These derivatives exhibited low minimum inhibitory concentrations (MICs), indicating strong antibacterial activity . The mechanism of action appears to involve disruption of bacterial cell membranes and oxidative stress induction, which could be relevant for developing new antibacterial agents.
Synthesis and Characterization
The synthesis of N-benzylidene-4-(4-methylbenzyl)-1-piperazinamine typically involves the condensation reaction between appropriate benzaldehyde derivatives and piperazine. The general synthetic route can be summarized as follows:
- Starting Materials : Utilize 4-(4-methylbenzyl)-1-piperazine and an appropriate benzaldehyde.
- Reaction Conditions : Conduct the reaction under acidic or basic conditions to facilitate the formation of the imine bond.
- Purification : Employ techniques such as recrystallization or chromatography to isolate the final product.
The characterization of synthesized compounds is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm their structure and purity.
Case Study: Sigma-1 Receptor Antagonists
A notable case study involved the evaluation of a series of benzylpiperazine derivatives for their σ1R binding affinities and selectivities. Among these, certain compounds demonstrated significantly improved selectivity ratios over σ2 receptors, suggesting enhanced therapeutic profiles for managing pain without adverse effects . The findings indicate that modifications on the piperazine moiety can lead to substantial variations in pharmacological activity.
Case Study: Antibacterial Efficacy
Another research effort focused on piperazine hybridized coumarin derivatives, which included structural analogs of N-benzylidene-4-(4-methylbenzyl)-1-piperazinamine. These compounds were tested against various bacterial strains, revealing potent antibacterial activity with minimal hemolytic effects on human red blood cells . This highlights the potential for developing new antibiotics based on piperazine structures.
Wirkmechanismus
The mechanism of action of N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Physicochemical Properties
The table below summarizes key structural differences, molecular formulas, and molecular weights of N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine and its analogs:
Key Observations:
Benzylidene Modifications: Substitutions like 4-ethoxy (C21H27N3O, ) or 3-phenoxy (C24H22ClN3O, ) introduce polar groups that may enhance solubility or enable hydrogen bonding.
Piperazine Substitutions :
Biologische Aktivität
N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, highlighting its pharmacological significance.
Chemical Structure and Synthesis
N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine is a Schiff base derived from piperazine, characterized by the presence of a benzylidene moiety. The synthesis typically involves the condensation reaction between 4-(4-methylbenzyl)-1-piperazinamine and benzaldehyde. This reaction is significant in the development of various biologically active compounds, as Schiff bases often exhibit diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing piperazine rings, including N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine, exhibit notable antimicrobial properties. The piperazine moiety is crucial for its interaction with microbial targets, enhancing the compound's efficacy against various pathogens. Studies have shown that derivatives of piperazine can possess antibacterial, antifungal, and antiviral activities .
Table 1: Antimicrobial Activity of Piperazine Derivatives
The mechanism by which N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine exerts its biological effects may involve several pathways:
- Enzyme Inhibition : It has been suggested that piperazine derivatives can inhibit key enzymes in microbial metabolism, disrupting their growth and replication.
- Membrane Disruption : Some studies indicate that these compounds can interact with microbial membranes, leading to increased permeability and eventual cell lysis.
- Biofilm Penetration : The lipophilicity imparted by the benzylidene group may enhance the compound's ability to penetrate biofilms formed by resistant bacterial strains.
Study 1: Antimicrobial Efficacy
A study conducted on a series of piperazine derivatives, including N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) were determined for various strains, showing promising results that warrant further exploration in clinical settings .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine on cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while showing minimal toxicity to normal cells, indicating its potential as an anticancer agent .
Q & A
Q. How can researchers optimize the synthesis of N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine to improve yield and purity?
Methodological Answer: Synthesis typically involves a condensation reaction between 4-(4-methylbenzyl)piperazine and benzaldehyde derivatives under mild acidic conditions. Key parameters include:
- Solvent selection : Ethanol or methanol is preferred for solubility and reaction homogeneity .
- Catalyst use : Glacial acetic acid (2–3 drops) accelerates imine formation .
- Temperature control : Reflux conditions (~80°C) ensure completion while minimizing side reactions .
- Workup : Precipitation in ice-cold water followed by recrystallization (ethanol) enhances purity . Yield optimization may require iterative adjustment of stoichiometry and reaction time.
Q. What analytical techniques are most effective for characterizing N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine?
Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:
- NMR spectroscopy : 1H/13C NMR identifies proton environments and confirms imine bond formation (e.g., δ ~8.3 ppm for CH=N) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity (>95% threshold for pharmacological studies) .
- Melting point analysis : Consistency with literature values indicates sample integrity .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer: Prioritize target-based assays guided by structural analogs:
- Receptor binding assays : Use radioligand displacement (e.g., for GPCRs or kinases) to measure IC50 values .
- Enzyme inhibition : Test against acetylcholinesterase or cytochrome P450 isoforms via spectrophotometric methods .
- Cellular viability assays : Employ MTT or resazurin assays in cancer/immortalized cell lines to assess cytotoxicity . Dose-response curves (1 nM–100 µM) and positive controls (e.g., known inhibitors) are critical for reliability.
Q. What strategies are recommended for evaluating solubility and stability in preclinical studies?
Methodological Answer:
- Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, or simulated gastric fluid .
- Stability assays : Incubate in plasma/liver microsomes (37°C, 1–24 hrs) and analyze degradation via LC-MS .
- Light/temperature sensitivity : Store aliquots at –20°C (desiccated) and monitor decomposition by TLC .
Q. How can reaction mechanisms for imine formation be experimentally validated?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in situ FTIR to track C=O (aldehyde) and C=N (imine) peaks .
- Isotopic labeling : Use 15N-labeled piperazine to confirm nitrogen participation in Schiff base formation .
- Acid/base titration : Correlate pH with reaction rate to identify catalytic roles of acetic acid .
Advanced Research Questions
Q. What computational approaches predict the 3D conformation and binding modes of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. How should researchers resolve contradictions between crystallographic data and computational models?
Methodological Answer:
- Re-refinement : Use SHELXL to adjust thermal parameters and occupancy rates, especially for disordered regions .
- Complementary techniques : Validate with NMR (e.g., NOESY for proximity constraints) or SAXS for solution-state conformation .
- Twinned data handling : Apply TWINLAW in WinGX to deconvolute overlapping reflections .
Q. What structural modifications enhance selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Replace benzylidene with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor affinity .
- Scaffold hopping : Integrate heterocycles (e.g., thiazole) into the piperazine core to improve metabolic stability .
- Bioisosteric replacement : Swap methylbenzyl with chlorobenzyl to assess halogen bonding effects .
Q. How can metal complexation studies expand the compound’s applications?
Methodological Answer:
- Coordination chemistry : React with Cu(II), Fe(III), or Zn(II) salts in ethanol; characterize complexes via UV-Vis (d-d transitions) and ESI-MS .
- Catalytic activity : Test complexes in oxidation reactions (e.g., cyclohexane → adipic acid) under mild conditions .
- X-ray crystallography : Resolve metal-ligand bond lengths and coordination geometry .
Q. What methodologies optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity tuning : Introduce polar groups (e.g., hydroxyl) to reduce logP and improve aqueous solubility .
- Prodrug design : Acetylate amine groups to enhance membrane permeability, with enzymatic cleavage in target tissues .
- Metabolic profiling : Use LC-MS/MS to identify Phase I/II metabolites in hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
